molecular formula C3H7NO3 B8081354 L-Serine-13C3

L-Serine-13C3

Cat. No.: B8081354
M. Wt: 108.071 g/mol
InChI Key: MTCFGRXMJLQNBG-GCCOVPGMSA-N
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Description

L-Serine-13C3, also known as (-)-Serine-13C3 or (S)-Serine-13C3, is a stable isotope-labeled form of L-Serine. L-Serine itself is a non-essential amino acid, meaning our bodies can synthesize it from central metabolic pathway intermediates. It plays a crucial role in cellular proliferation .

Preparation Methods

Synthetic Routes:: L-Serine-13C3 can be synthesized using various methods. One common approach involves introducing the 13C label during the biosynthesis of L-Serine. The specific synthetic route may vary, but it typically starts from 3-phosphoglycerate and involves enzymatic transformations.

Industrial Production:: Industrial production methods for this compound often rely on fermentation processes using genetically modified microorganisms. These organisms incorporate labeled carbon (13C) into the serine molecule during growth.

Chemical Reactions Analysis

Types of Reactions:: L-Serine-13C3 participates in several chemical reactions, including:

    Oxidation: L-Serine can undergo oxidative reactions, leading to products like hydroxypyruvate.

    Reduction: Reduction of L-Serine can yield compounds like ethanolamine.

    Substitution: Serine derivatives can undergo substitution reactions, such as esterification or amidation.

Common Reagents and Conditions::

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reducing agents like sodium borohydride (NaBH4).

    Substitution: Acid chlorides or anhydrides.

Major Products:: The major products formed from this compound reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

L-Serine-13C3 finds applications across various scientific fields:

    Chemistry: Used as an internal standard in mass spectrometry-based experiments.

    Biology: Studied in metabolic pathways and protein synthesis.

    Medicine: Investigated for its potential therapeutic effects.

    Industry: Employed in stable isotope labeling studies.

Mechanism of Action

The exact mechanism by which L-Serine-13C3 exerts its effects depends on the context. It may involve interactions with enzymes, receptors, or metabolic pathways. Further research is needed to fully elucidate its mechanisms.

Comparison with Similar Compounds

L-Serine-13C3 stands out due to its isotopic labeling. Similar compounds include L-Serine (unlabeled) and other amino acids with similar structures.

Properties

IUPAC Name

(2S)-2-amino-3-hydroxy(1,2,3-13C3)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7NO3/c4-2(1-5)3(6)7/h2,5H,1,4H2,(H,6,7)/t2-/m0/s1/i1+1,2+1,3+1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTCFGRXMJLQNBG-GCCOVPGMSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)O)N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[13CH2]([13C@@H]([13C](=O)O)N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

108.071 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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